molecular formula C25H18N2O5 B11689265 methyl 3-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate

methyl 3-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11689265
M. Wt: 426.4 g/mol
InChI Key: CEDILOLVJVLNQV-XSFVSMFZSA-N
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Description

Methyl 3-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then reacted with methyl 3-aminobenzoate in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxides of the compound.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 3-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 3-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate
  • Methyl 3-[(3E)-3-(4-aminobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate
  • Methyl 3-[(3E)-3-(4-chlorobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, such as amino or chloro groups, leading to variations in their properties and applications.

Properties

Molecular Formula

C25H18N2O5

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 3-[(3E)-3-[(4-nitrophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoate

InChI

InChI=1S/C25H18N2O5/c1-32-25(29)19-8-5-9-22(15-19)26-23(18-6-3-2-4-7-18)16-20(24(26)28)14-17-10-12-21(13-11-17)27(30)31/h2-16H,1H3/b20-14+

InChI Key

CEDILOLVJVLNQV-XSFVSMFZSA-N

Isomeric SMILES

COC(=O)C1=CC(=CC=C1)N2C(=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C2=O)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C4=CC=CC=C4

Origin of Product

United States

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